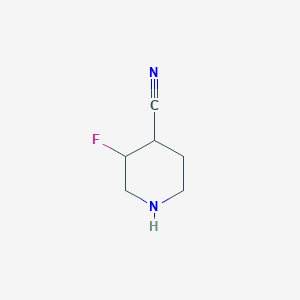
3-Fluoropiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropiperidine-4-carbonitrile is a fluorinated piperidine derivative. The incorporation of fluorine into the piperidine ring enhances its chemical properties, making it a valuable compound in various fields of research and industry. The presence of the fluorine atom and the nitrile group in the molecule contributes to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine-4-carbonitrile typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization helps in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoropiperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Fluoropiperidine-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoropiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. The nitrile group can participate in coordination with metal ions or act as an electrophilic center in various biochemical pathways.
Comparaison Avec Des Composés Similaires
3-Fluoropiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Fluoropiperidine-4-carbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Fluoropyridine: Contains a pyridine ring instead of a piperidine ring, resulting in different electronic properties and reactivity.
Uniqueness: 3-Fluoropiperidine-4-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H9FN2 |
|---|---|
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
3-fluoropiperidine-4-carbonitrile |
InChI |
InChI=1S/C6H9FN2/c7-6-4-9-2-1-5(6)3-8/h5-6,9H,1-2,4H2 |
Clé InChI |
CYOSERJTRKOYFU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


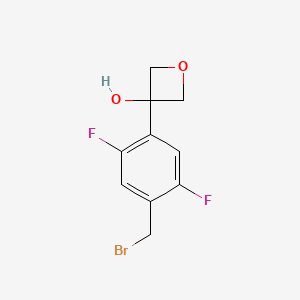


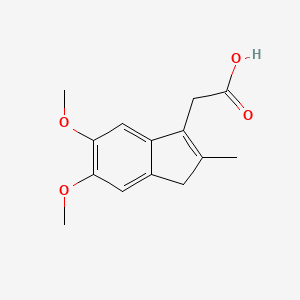
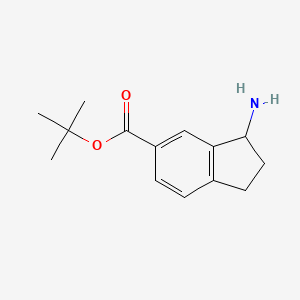
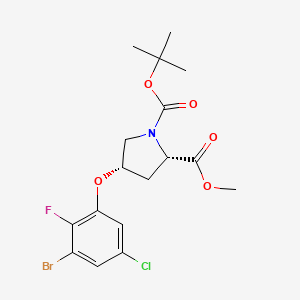


![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)
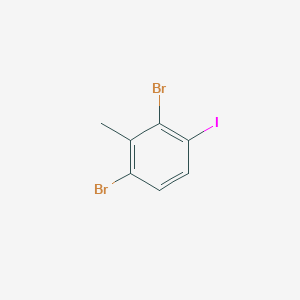
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
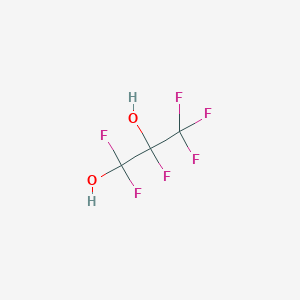
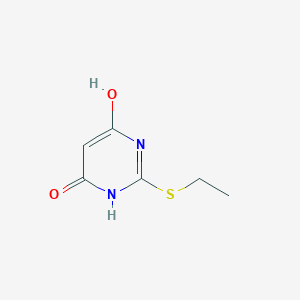
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
